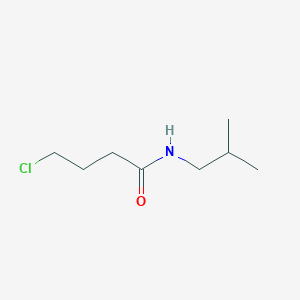

4-chloro-N-(2-methylpropyl)butanamide

Description

4-Chloro-N-(2-methylpropyl)butanamide is a chloro-substituted butanamide derivative featuring a 2-methylpropyl (isobutyl) group attached to the amide nitrogen.

Properties

IUPAC Name |

4-chloro-N-(2-methylpropyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO/c1-7(2)6-10-8(11)4-3-5-9/h7H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEVTCWEZJXVCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methylpropyl)butanamide typically involves the reaction of 4-chlorobutyryl chloride with 2-methylpropylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-chlorobutyryl chloride+2-methylpropylamine→4-chloro-N-(2-methylpropyl)butanamide+HCl

The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-N-(2-methylpropyl)butanamide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methylpropyl)butanamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Major Products Formed

Nucleophilic Substitution: The major products are the substituted amides, thiols, or ethers, depending on the nucleophile used.

Hydrolysis: The major products are 4-chlorobutyric acid and 2-methylpropylamine.

Oxidation: The major product is the N-oxide derivative of 4-chloro-N-(2-methylpropyl)butanamide.

Scientific Research Applications

4-chloro-N-(2-methylpropyl)butanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. It serves as a model compound for understanding the behavior of amides in biological systems.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methylpropyl)butanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amide bond can undergo hydrolysis or oxidation. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but the compound’s reactivity suggests it can interact with a wide range of biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds share the butanamide backbone but differ in substituents, leading to distinct properties:

4-Chloro-N-[cyano(imidazolidin-2-ylidene)methyl]-butanamide (9)

- Substituents: Imidazolidin-2-ylidene-cyano group on nitrogen.

- Synthesis: Reacted with ethylenediamine dihydrochloride in methanol .

- Properties : Melting point 61–63°C; radical form melts at 80–82°C.

4-Chloro-N-(3-Methylphenyl)Butanamide

- Substituents : 3-Methylphenyl (aryl) group on nitrogen.

- Molecular Weight : 211.69 g/mol.

- Properties : Discontinued commercial product; aryl substituents likely reduce solubility in polar solvents compared to alkyl groups .

N-(6-Amino-2,4-Dioxo-1-Propylpyrimidin-5-yl)-4-Chloro-N-(2-Methoxyethyl)Butanamide

- Substituents : Pyrimidinyl and methoxyethyl groups.

- Molecular Formula : C₁₅H₂₂ClN₅O₄.

4-[2,4-Bis(2-Methylbutan-2-yl)Phenoxy]-N-(4-Chloro-3-Nitrophenyl)Butanamide

Key Observations :

- Melting Points : Aromatic and heterocyclic substituents (e.g., benzamide in ) significantly increase melting points compared to alkyl-substituted analogs.

- Synthesis : Multi-component reactions (e.g., ) enable complex substituent incorporation, while amine-based methods (e.g., ) favor simpler structures.

Biological Activity

4-chloro-N-(2-methylpropyl)butanamide is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-chloro-N-(2-methylpropyl)butanamide can be represented by the following chemical structure:

- Molecular Formula : C8H16ClN

- Molecular Weight : 175.68 g/mol

- IUPAC Name : 4-chloro-N-(2-methylpropyl)butanamide

The presence of a chlorine atom and a branched alkyl chain contributes to its unique properties and biological interactions.

The biological activity of 4-chloro-N-(2-methylpropyl)butanamide is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. The exact mechanism remains to be fully elucidated, but potential interactions include:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes, leading to altered cellular functions.

- Receptor Modulation : The compound could interact with cell surface receptors, influencing signaling pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various butanamide derivatives, including 4-chloro-N-(2-methylpropyl)butanamide. Results indicated significant inhibitory effects against several bacterial strains, suggesting potential as an antimicrobial agent .

- Cytotoxicity Assessment : In vitro assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The findings demonstrated that at certain concentrations, it exhibited selective cytotoxicity, indicating its potential as a chemotherapeutic agent .

- Toxicological Evaluation : Research on the toxicity profile revealed that while 4-chloro-N-(2-methylpropyl)butanamide showed some cytotoxic effects, it also displayed a favorable safety margin compared to other related compounds. This aspect is crucial for its development as a therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Toxicity Level |

|---|---|---|

| 4-chloro-N-(2-methylpropyl)butanamide | Moderate antimicrobial activity | Low toxicity |

| N,N-bis(2-methylpropyl)-3-phenyl-2-propenamide | High insecticidal activity | Moderate toxicity |

| N-butyl-N-ethyl-2-methyl-pentanamide | Low antimicrobial activity | High toxicity |

This table highlights the comparative biological activities and toxicity levels of 4-chloro-N-(2-methylpropyl)butanamide against similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.